molecular formula C13H14F3N3O B1358577 N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 912569-73-4

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1358577
CAS No.: 912569-73-4
M. Wt: 285.26 g/mol
InChI Key: AJQKRVBDVZVOBK-UHFFFAOYSA-N
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Description

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound featuring a pyrazole ring substituted with phenoxy and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves multi-step organic reactions. The final step often involves methylation of the amine group using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine stands out due to its unique combination of a pyrazole ring with phenoxy and trifluoromethyl groups. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-17-8-10-11(13(14,15)16)18-19(2)12(10)20-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKRVBDVZVOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640428
Record name N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-73-4
Record name N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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